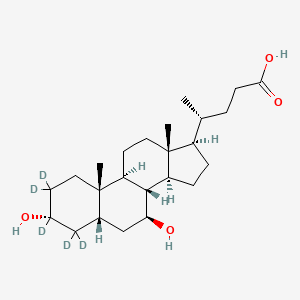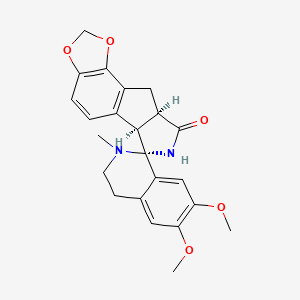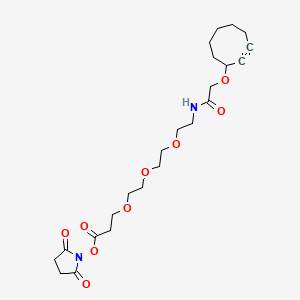
Ursodeoxycholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ursodeoxycholic Acid-d5 is a deuterated form of ursodeoxycholic acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic acid has been used for decades in the treatment of liver diseases, particularly primary biliary cirrhosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ursodeoxycholic acid due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid-d5 can be synthesized through the reduction of 7-ketolithocholic acid using electrochemical methods. This process involves the use of aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which facilitate the stereoselective reduction of 7-ketolithocholic acid to ursodeoxycholic acid . Another method involves the use of hydroxysteroid dehydrogenase enzymes in a one-pot, two-step cascade reaction to convert chenodeoxycholic acid to ursodeoxycholic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria that express the necessary enzymes for the conversion of precursor bile acids to ursodeoxycholic acid . This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
Ursodeoxycholic Acid-d5 undergoes various chemical reactions, including:
Reduction: The reduction of 7-ketolithocholic acid to ursodeoxycholic acid using electrochemical methods.
Oxidation: Ursodeoxycholic acid can be oxidized to form dehydrocholic acid.
Substitution: The hydroxyl groups in ursodeoxycholic acid can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Electrochemical Reduction: Uses aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide.
Oxidation: Uses chromium trioxide as the oxidizing agent.
Major Products
科学研究应用
Ursodeoxycholic Acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotopic label to study the pharmacokinetics and metabolism of ursodeoxycholic acid.
Biology: Investigated for its role in modulating bile acid metabolism and its effects on liver function.
Medicine: Used in the treatment of cholestatic liver diseases, such as primary biliary cirrhosis.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Ursodeoxycholic Acid-d5 exerts its effects by replacing hydrophobic bile acids in the bile acid pool, thereby reducing the cytotoxicity of bile acids . It stabilizes plasma membranes against cytolysis by tensioactive bile acids and halts apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors . Additionally, it stimulates impaired hepatocellular secretion and inhibits bile-acid-induced hepatocyte apoptosis .
相似化合物的比较
Similar Compounds
Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.
Tauroursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
Ursodeoxycholic Acid-d5 is unique due to its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its ability to replace toxic bile acids and its immunomodulating and chemoprotective effects further distinguish it from other bile acids .
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |
InChI 键 |
RUDATBOHQWOJDD-ZAYXGXDFSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)





![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)

